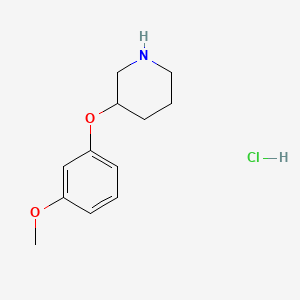

3-(3-Methoxyphenoxy)piperidine hydrochloride

Descripción

3-(3-Methoxyphenoxy)piperidine hydrochloride is a piperidine derivative characterized by a methoxyphenoxy substituent at the 3-position of the piperidine ring. Piperidine derivatives are widely studied for their pharmacological properties, particularly in neurotransmitter modulation (e.g., serotonin, histamine, and acetylcholine receptors) . The methoxy group at the 3-position of the phenoxy moiety may influence electronic and steric properties, affecting receptor binding and metabolic stability compared to other substituents .

Propiedades

IUPAC Name |

3-(3-methoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-14-10-4-2-5-11(8-10)15-12-6-3-7-13-9-12;/h2,4-5,8,12-13H,3,6-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWKEPJHQPPFIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2CCCNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(3-Methoxyphenoxy)piperidine hydrochloride typically involves the reaction of 3-methoxyphenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by the addition of piperidine to form the desired product .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-(3-Methoxyphenoxy)piperidine hydrochloride can undergo oxidation reactions, typically involving reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

Substitution: Various nucleophiles, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry: In chemistry, 3-(3-Methoxyphenoxy)piperidine hydrochloride serves as a building block for synthesizing complex molecules. It is an intermediate in creating pharmaceuticals and agrochemicals.

- Biology: In biological research, this compound helps study the interactions of piperidine derivatives with biological targets, aiding the understanding of the structure-activity relationships of piperidine-based drugs.

- Medicine: In medicine, the compound is investigated for its potential therapeutic properties and may be used to develop new drugs for neurological disorders and other medical conditions.

Potential Therapeutic Applications

- Neuroprotective Effects: Research suggests that this compound may protect against neurodegenerative conditions. In animal models, selective D3 receptor agonists have shown neuroprotective properties against neurotoxic agents like MPTP and 6-OHDA.

- Anticancer Potential: The compound is investigated for its anticancer properties, with preliminary studies suggesting it may exhibit selective cytotoxicity towards certain cancer cell lines while sparing normal cells.

- Antimicrobial Activity: Emerging evidence indicates the compound may possess antimicrobial properties, opening avenues for its use in treating infections caused by resistant bacterial strains.

Pharmaceutical Development

3-(3-Methoxyphenoxy)piperidine hydrochloride's potential antidepressant and analgesic properties make it a candidate for drug formulation. Certain compounds, including 4-(3-Methoxyphenoxy)Piperidine Hydrochloride, are key intermediates in synthesizing pharmaceuticals, especially drugs targeting neurological disorders . They can also be used in developing medications for mental health conditions .

Neuropharmacology

4-(3-Methoxyphenoxy)Piperidine Hydrochloride is used in studies to explore its effects on neurotransmitter systems, helping researchers understand mechanisms of action for potential treatments .

Analytical Chemistry

4-(3-Methoxyphenoxy)Piperidine Hydrochloride is employed as a standard in analytical methods, helping to ensure accuracy in the quantification of related substances in complex mixtures .

Biochemical Research

4-(3-Methoxyphenoxy)Piperidine Hydrochloride plays a role in investigating enzyme interactions, providing insights into metabolic pathways and potential therapeutic targets .

Formulation Science

Mecanismo De Acción

The mechanism of action of 3-(3-Methoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

*Inferred based on structural analysis. †Estimated using similar compounds.

Key Observations :

- Substituent Position: The 3-methoxyphenoxy group in the target compound differs from 4-methoxyphenyl () or 2-methylphenoxy () analogs, which may alter electronic distribution and steric hindrance, impacting receptor interactions .

- The absence of an imidazole ring in pitolisant (replaced by piperidine) reduces CYP interactions, a feature that may extend to the target compound .

- Safety Profile: 3-(2-Methylphenoxy)piperidine HCl () is classified under GHS Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315, H319). While data for the target compound is unavailable, the methoxy group may modulate toxicity compared to methyl substituents .

Pharmacological and Biochemical Comparisons

- Serotonin Reuptake Inhibition : Compounds like 3-(2,5-dimethoxy-4-trifluoromethylphenyl)piperidine HCl () show selectivity for serotonin transporters (SERT). The methoxy group’s electron-donating properties in the target compound may enhance π-π interactions with SERT compared to electron-withdrawing groups (e.g., CF₃) .

- Histamine Receptor Modulation: Pitolisant’s high H₃R affinity (Ki = 0.16 nM) highlights the role of ether-linked aromatic groups. The target compound’s methoxyphenoxy moiety may similarly engage hydrophobic pockets in receptor binding .

- Cholinergic Activity : Encenicline hydrochloride (), a piperidine-based α7 nAChR agonist, underscores structural flexibility in targeting acetylcholine receptors. Substituent polarity (methoxy vs. chloro) could influence blood-brain barrier penetration .

Actividad Biológica

3-(3-Methoxyphenoxy)piperidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a 3-methoxyphenoxy group. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

The biological activity of 3-(3-Methoxyphenoxy)piperidine hydrochloride primarily involves its interaction with specific receptors and enzymes in the body. It is believed to modulate the activity of certain neurotransmitter systems, particularly those related to dopamine receptors. The compound has shown promise as a selective D3 dopamine receptor agonist, which is significant given that D3 receptor activation has been linked to neuroprotective effects in models of neurodegeneration .

1. Neuroprotective Effects

Research indicates that 3-(3-Methoxyphenoxy)piperidine hydrochloride may protect against neurodegenerative conditions. In animal models, compounds that selectively activate D3 receptors have demonstrated neuroprotective properties against neurotoxic agents like MPTP and 6-OHDA .

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may exhibit selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .

3. Antimicrobial Activity

In addition to its neuroprotective and anticancer effects, there is emerging evidence that 3-(3-Methoxyphenoxy)piperidine hydrochloride possesses antimicrobial properties. This aspect opens avenues for its use in treating infections caused by resistant bacterial strains.

Research Findings and Case Studies

A summary of notable studies on the biological activity of 3-(3-Methoxyphenoxy)piperidine hydrochloride is presented in the table below:

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of 3-(3-Methoxyphenoxy)piperidine hydrochloride is essential for optimizing its therapeutic potential. Modifications to the piperidine ring or the methoxy group can significantly influence its binding affinity and selectivity for biological targets.

Q & A

Basic: What are the established synthetic routes for 3-(3-Methoxyphenoxy)piperidine hydrochloride, and how can purity be optimized?

Answer:

The synthesis typically involves condensation of 3-methoxyphenol with a piperidine precursor (e.g., 2-chloroethylpiperidine) under basic conditions (e.g., NaH or K₂CO₃), followed by cyclization and HCl salt formation. Key steps include:

- Intermediate formation : Nucleophilic aromatic substitution (SNAr) to attach the piperidine moiety to the methoxyphenoxy group.

- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to achieve >98% purity .

- Scale-up : Industrial methods employ continuous flow reactors to optimize yield (70–85%) and reduce byproducts like regioisomers .

Basic: What spectroscopic and analytical techniques validate the structural integrity of 3-(3-Methoxyphenoxy)piperidine hydrochloride?

Answer:

- NMR : ¹H/¹³C NMR confirms the methoxyphenoxy substitution pattern (δ 3.8 ppm for -OCH₃) and piperidine ring conformation (axial vs equatorial protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion [M+H]⁺ at m/z 256.12 (calc. 256.14) .

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA) assess purity, with retention times compared to reference standards .

Advanced: How do reaction conditions (e.g., solvent, catalyst) influence stereochemical outcomes during synthesis?

Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SNAr kinetics, reducing racemization risks in chiral intermediates .

- Catalysts : Chiral auxiliaries (e.g., (R)-BINOL) or asymmetric hydrogenation catalysts (e.g., Pd/C with chiral ligands) control stereoselectivity at the piperidine nitrogen .

- Temperature : Lower temps (0–5°C) minimize epimerization during cyclization, critical for enantiopure yields (>90% ee) .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., receptor binding vs. enzyme inhibition)?

Answer:

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., para-methoxy vs ortho-substituted derivatives) to isolate pharmacophoric groups. For example, the 3-methoxy group enhances serotonin receptor (5-HT₃) affinity, while piperidine N-substitution modulates NMDA receptor antagonism .

- Assay validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target specificity. Contradictions may arise from off-target effects or assay sensitivity thresholds .

Methodological: What advanced analytical strategies ensure stability under physiological conditions?

Answer:

- Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal (40°C/75% RH) stress. Monitor degradation products via LC-MS (e.g., demethylation or ring-opening byproducts) .

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using UPLC-QTOF. Low stability (<50% remaining) suggests need for prodrug strategies .

Safety & Handling: What protocols mitigate risks during large-scale synthesis?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and Type IIR masks to prevent inhalation of fine particulates .

- Ventilation : Use fume hoods with ≥100 fpm face velocity during solvent evaporation steps (e.g., DMF removal) .

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal; halogenated solvents require incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.